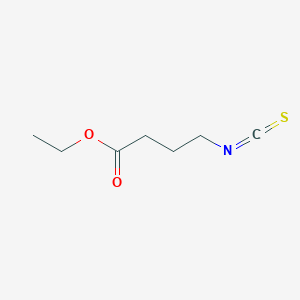

Ethyl 4-isothiocyanatobutanoate

Description

The exact mass of the compound Ethyl 4-isothiocyanatobutanoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-isothiocyanatobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-isothiocyanatobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-isothiocyanatobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c1-2-10-7(9)4-3-5-8-6-11/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGABVVHWPYGBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169051 |

Source

|

| Record name | Ethyl 4-isothiocyanatobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17126-65-7 |

Source

|

| Record name | Butanoic acid, 4-isothiocyanato-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17126-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-isothiocyanatobutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017126657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-isothiocyanatobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17126-65-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4-isothiocyanatobutanoate (E-4IB): A Multifaceted Approach to Inhibiting Cancer Cell Proliferation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Ethyl 4-isothiocyanatobutanoate (E-4IB) is a synthetic isothiocyanate (ITC) that has emerged as a potent modulator of cancer cell proliferation.[1][2] This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning its antiproliferative effects. The core of E-4IB's activity lies in its ability to induce robust apoptosis and orchestrate cell cycle arrest, primarily at the G2/M checkpoint. Mechanistically, E-4IB triggers the intrinsic apoptotic pathway, characterized by mitochondrial membrane potential dissipation, caspase activation, and PARP cleavage.[1][3] Concurrently, it disrupts cell cycle progression by modulating key regulatory proteins, including Cyclin B1 and p21, a response linked to the induction of DNA damage.[1][3][4] At the signaling level, E-4IB activates the stress-responsive Mitogen-Activated Protein Kinase (MAPK) pathways—JNK, ERK, and p38—while also influencing the pro-survival PI3K/Akt pathway.[1][4] Furthermore, compelling evidence demonstrates E-4IB's capacity to act as a chemosensitizer, synergizing with conventional agents like cisplatin by depleting intracellular glutathione and enhancing drug accumulation.[1] This guide synthesizes the current understanding of E-4IB, presenting its mechanisms, experimental validation protocols, and implications for future oncology drug development.

Introduction: The Therapeutic Potential of Isothiocyanates in Oncology

The family of isothiocyanates (ITCs) represents a class of sulfur-containing phytochemicals predominantly found in cruciferous vegetables.[5] Extensive research has established these compounds as effective chemopreventive agents, capable of intervening in the processes of carcinogenesis through diverse mechanisms, including detoxification, regulation of inflammation, and induction of apoptosis and cell cycle arrest.[6] Building upon the therapeutic promise of natural ITCs, synthetic derivatives offer the potential for enhanced potency, stability, and target specificity.

Ethyl 4-isothiocyanatobutanoate (E-4IB), a synthetic derivative of gamma-aminobutyric acid, has been identified as a particularly potent anticancer agent.[7] Its efficacy has been demonstrated in various cancer models, where it acts as a powerful inhibitor of cell proliferation and a strong inducer of programmed cell death.[2] This guide aims to provide drug development professionals and researchers with a detailed technical overview of the molecular machinery targeted by E-4IB and the experimental frameworks used to validate these antiproliferative effects.

Section 1: E-4IB Induces Potent Cytotoxicity via Apoptosis

The primary driver of E-4IB's antiproliferative action is its ability to trigger apoptosis, or programmed cell death, in cancer cells. This process is not a simple cytotoxic event but a highly regulated molecular cascade that E-4IB effectively initiates and promotes.

Mechanistic Deep Dive: Orchestrating Cell Death

E-4IB's apoptotic induction is a multi-pronged attack on cancer cell survival machinery.

-

Mitochondrial Pathway Activation: The process is initiated by the dissipation of the mitochondrial membrane potential (ΔΨm).[1][3] This event is a critical checkpoint in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

-

Caspase Cascade and Execution: Following mitochondrial destabilization, E-4IB treatment leads to the stimulation of key executioner caspases, such as caspase-3.[1] Activated caspase-3 then cleaves a host of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis that prevents DNA repair and ensures the cell's demise.[1][3]

-

Upstream Regulation: The apoptotic cascade is further amplified by the upregulation of the tumor suppressor protein p53 and the death receptor ligand FasL, which sensitize the cell to death signals.[1] The apoptotic effect of E-4IB can be significantly enhanced by co-treatment with proteasome inhibitors like MG132, suggesting a role for protein degradation in the regulation of this process.[3]

Data Summary: Comparative Cytotoxicity of E-4IB

The cytotoxic potency of E-4IB, quantified by the half-maximal inhibitory concentration (IC50), demonstrates its effectiveness across different cancer cell lineages.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| TK6 | Lymphoblastoid | ~4 µM | [3] |

| MT1 | Lymphoblastoid (MMR-deficient) | ~8 µM | [3] |

| A2780 | Ovarian Carcinoma | Not specified, but effective | [1][2] |

| HL60 | Promyelocytic Leukemia | Effective in µM range | [4] |

This table summarizes reported IC50 values. Exact values can vary based on experimental conditions and exposure times.

Experimental Workflow: Assessing Apoptosis via Annexin V & Propidium Iodide Staining

The gold standard for quantifying apoptosis involves dual staining with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, a DNA stain that only enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

Protocol:

-

Cell Culture and Treatment: Plate cancer cells at a density of 2x10^5 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat with varying concentrations of E-4IB (e.g., 0, 5, 10, 20 µM) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze immediately using a flow cytometer. Healthy cells will be Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Causality: This protocol is chosen because it quantitatively distinguishes between different stages of cell death. The externalization of phosphatidylserine is a well-established early marker of apoptosis, providing a reliable measure of the drug's specific cell-killing mechanism before widespread membrane integrity is lost.

Section 2: Cell Cycle Dysregulation by E-4IB

Beyond inducing cell death, E-4IB actively halts the proliferation of surviving cancer cells by inducing cell cycle arrest. This action prevents damaged cells from replicating, providing a secondary layer of antiproliferative control.

Mechanistic Deep Dive: Applying the Brakes on Cell Division

E-4IB primarily enforces a G2/M phase checkpoint arrest, preventing cells from entering mitosis.[3][4] This is achieved through the precise modulation of key cell cycle regulators.

-

Regulatory Protein Modulation: Treatment with E-4IB leads to a marked downregulation of Cyclin B1, a critical protein required for entry into mitosis.[1] Simultaneously, it causes an upregulation of p21(cip1/waf1), a potent cyclin-dependent kinase (CDK) inhibitor that blocks the activity of CDK-cyclin complexes necessary for cell cycle progression.[3][4]

-

DNA Damage Response: E-4IB induces DNA double-strand breaks, a form of severe genotoxic stress.[3] This is experimentally observed through the phosphorylation of histone H2AX (forming γ-H2AX), a sensitive marker for DNA damage.[3] In response to this damage, cells upregulate proteins like Gadd45α, which contributes to G2/M arrest to allow time for repair or, if the damage is too severe, to trigger apoptosis.[1]

Experimental Workflow: Cell Cycle Analysis via Propidium Iodide Staining

Cell cycle distribution is accurately assessed by measuring the DNA content of a cell population using a fluorescent intercalating agent like Propidium Iodide (PI).

Protocol:

-

Cell Culture and Treatment: Plate 5x10^5 cells in 60mm dishes and treat with E-4IB for a specified time (e.g., 24 hours).

-

Harvesting: Collect all cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

-

Incubation: Incubate for 30 minutes at 37°C in the dark. The RNase is crucial for degrading RNA, ensuring that PI only stains DNA.

-

Analysis: Analyze by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Causality: This method is selected for its robustness and precision. By fixing the cells, we permeabilize them to PI, and by using RNase, we eliminate signal from double-stranded RNA. This ensures that the resulting histogram accurately reflects the DNA content, providing a clear snapshot of the cell cycle distribution and revealing any drug-induced arrest points.

Section 3: Key Signaling Pathways Modulated by E-4IB

The antiproliferative effects of E-4IB are not isolated events but are the result of profound changes in the intricate signaling networks that govern cell fate. E-4IB targets both stress-activated and pro-survival pathways to tip the balance in favor of cell death.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

E-4IB treatment leads to a significant, concentration-dependent increase in the phosphorylation (activation) of all three major MAPK families: JNK, ERK, and p38.[1][4]

Causality: The MAPK pathways are central regulators of the cellular response to stress. While ERK is often associated with proliferation, its sustained activation can also promote apoptosis. The activation of the "stress-activated protein kinases" JNK and p38 is a classic cellular response to toxic stimuli, including DNA damage and oxidative stress, directly linking E-4IB's actions to pro-apoptotic signaling.[8] This activation is a key event that translates the initial drug-induced damage into a definitive cell death program.

The PI3K/Akt Pathway

The PI3K/Akt/mTOR pathway is a critical signaling axis that promotes cell growth, survival, and proliferation.[9] Dysregulation of this pathway is a hallmark of many cancers.[10] Studies show that E-4IB treatment leads to alterations in PI3K levels.[1] While the exact effect on the full cascade requires further elucidation for E-4IB specifically, many other ITCs are known to actively downregulate this pro-survival pathway.[11][12]

Causality: By disrupting this pathway, ITCs remove a key "survival signal," making cancer cells more vulnerable to apoptosis. Inhibition of PI3K/Akt prevents the downstream suppression of apoptotic machinery and curbs uncontrolled cell growth, complementing the pro-death signals sent by the MAPK pathways.

Section 4: Synergistic Potential and Chemo-sensitization

A significant aspect of E-4IB's therapeutic potential is its ability to act as a sensitizing agent, enhancing the efficacy of established chemotherapy drugs. This has been robustly demonstrated in combination with cisplatin in human ovarian carcinoma cells.[1][2]

Mechanism of Synergy: A Two-Pronged Enhancement

E-4IB overcomes common mechanisms of chemoresistance through two distinct but complementary actions:

-

Glutathione (GSH) Depletion: Cancer cells often maintain high levels of the antioxidant glutathione (GSH), which they use to detoxify chemotherapeutic agents like cisplatin, rendering them less effective. E-4IB treatment causes a significant depletion of intracellular GSH levels.[1] This cripples the cell's primary defense against the drug.

-

Increased Drug Accumulation: Sequential administration of E-4IB followed by cisplatin results in a marked increase in the intracellular accumulation of platinum.[1] With the cell's detoxification system weakened, more of the active drug reaches its ultimate target—the nuclear DNA—leading to overwhelming damage and synergistic cell death.

Experimental Workflow: Synergy Analysis

The synergy between two compounds is quantitatively assessed using the Combination Index (CI) method, based on the Chou-Talalay principle. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Conclusion and Future Directions

Ethyl 4-isothiocyanatobutanoate has demonstrated a robust and multifaceted antiproliferative profile against cancer cells. Its ability to concurrently induce apoptosis, arrest the cell cycle, and modulate critical signaling pathways like MAPK and PI3K underscores its potential as a therapeutic candidate. Furthermore, its proven ability to synergize with standard-of-care agents like cisplatin opens a promising avenue for combination therapies designed to overcome chemoresistance.

While in vitro data are compelling, further investigation is warranted. An in vivo study in rats showed only moderate, non-significant tumor weight decrease and some toxicity, highlighting the critical need for further preclinical studies to optimize dosing and delivery systems to improve the therapeutic window.[7] Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the bioavailability, metabolism, and in vivo target engagement of E-4IB.

-

Broadening the Scope: Evaluating the efficacy of E-4IB in a wider range of cancer models, including xenografts and patient-derived organoids.

-

Mechanism Refinement: Further exploring its impact on reactive oxygen species (ROS) generation and histone deacetylase (HDAC) inhibition, which are known effects of other ITCs.[4][5]

References

-

Bodo, J., Hunakova, L., Kvasnicka, P., Jakubikova, J., Duraj, J., Kasparkova, J., & Sedlak, J. (2006). Sensitisation for cisplatin-induced apoptosis by isothiocyanate E-4IB leads to signalling pathways alterations. British Journal of Cancer, 95(10), 1348–1353. [Link]

-

Mazumder, S., et al. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition, 11, 1366408. [Link]

-

Bodo, J., et al. (2006). Sensitisation for cisplatin-induced apoptosis by isothiocyanate E-4IB leads to signalling pathways alterations. Scilit. [Link]

-

Floch, L., et al. (1998). Synthesis of Ethyl 4-Isothiocyanatobutanoate Derivatives. ChemInform, 29(27). [Link]

-

Kavčáková, N., et al. (2011). Immunotoxic and cancerostatic effects of ethyl-4-isothiocyanatobutanoate in female Lewis rats with implanted fibrosarcoma. PubMed. [Link]

-

Kaiser, A. E., et al. (2018). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences, 19(7), 1957. [Link]

-

Minarini, A., et al. (2014). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Current Medicinal Chemistry, 21(1), 1-13. [Link]

- Google Patents. (2017).

-

Jakubikova, J., et al. (2006). Isothiocyanate E-4IB induces MAPK activation, delayed cell cycle transition and apoptosis. FEBS Letters, 580(27), 6560-6566. [Link]

-

Bodo, J., et al. (2006). Apoptotic effect of ethyl-4-isothiocyanatobutanoate is associated with DNA damage, proteasomal activity and induction of p53 and p21cip1/waf1. Cancer Chemotherapy and Pharmacology, 58(5), 635-644. [Link]

-

Kaiser, A. E., et al. (2018). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. MDPI. [Link]

-

Floch, L., et al. (1998). Synthesis of Ethyl 4-Isothiocyanatobutanoate Derivatives. Sci-Hub. [Link]

-

Al-Harbi, S., et al. (2020). The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia. Frontiers in Oncology, 10, 393. [Link]

- Google Patents. (2014). Biological preparation method of ethyl (r)

-

Cheméo. (n.d.). Ethyl 4-isothiocyanatobutyrate. [Link]

-

Al-Harbi, S., et al. (2020). The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia. Frontiers in Oncology, 10. [Link]

-

Al-Harbi, S., et al. (2020). The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia. PubMed. [Link]

-

Zhang, Y., et al. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics, 2(10), 1045-1052. [Link]

-

Thornalley, P. J. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. Anticancer Drugs, 13(4), 331-338. [Link]

-

Ahmad, A., et al. (2014). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. International Journal of Molecular Sciences, 15(7), 12628-12654. [Link]

Sources

- 1. Sensitisation for cisplatin-induced apoptosis by isothiocyanate E-4IB leads to signalling pathways alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Apoptotic effect of ethyl-4-isothiocyanatobutanoate is associated with DNA damage, proteasomal activity and induction of p53 and p21cip1/waf1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isothiocyanate E‐4IB induces MAPK activation, delayed cell cycle transition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunotoxic and cancerostatic effects of ethyl-4-isothiocyanatobutanoate in female Lewis rats with implanted fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 12. Frontiers | The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]

A Technical Guide to Ethyl 4-isothiocyanatobutanoate (E-4-IB) Induced Apoptosis in Tumor Cells

Abstract

Ethyl 4-isothiocyanatobutanoate (E-4-IB) is a synthetic isothiocyanate that has emerged as a potent inducer of apoptosis in a variety of tumor cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning E-4-IB's pro-apoptotic activity, with a focus on its role in inducing oxidative stress and modulating key signaling pathways. Designed for researchers, scientists, and drug development professionals, this document synthesizes current research to offer a comprehensive understanding of E-4-IB's mode of action, supported by detailed experimental protocols and data interpretation guidelines. We will explore the causality behind its induction of DNA damage, cell cycle arrest, and initiation of the mitochondrial apoptotic cascade. Furthermore, this guide will provide a framework for investigating E-4-IB and similar compounds as potential therapeutic agents in oncology.

Introduction: The Therapeutic Potential of Isothiocyanates

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds recognized for their chemopreventive properties. Ethyl 4-isothiocyanatobutanoate (E-4-IB) is a synthetic derivative that has demonstrated significant efficacy in modulating cellular proliferation and triggering programmed cell death, or apoptosis, in cancer cells.[1] Its potential as both a standalone anticancer agent and a sensitizer for conventional chemotherapeutics like cisplatin has garnered considerable interest in the field of oncology.[1] This guide will dissect the intricate cellular and molecular responses to E-4-IB treatment, providing a foundational understanding for its preclinical and potential clinical development.

Molecular Mechanism of E-4-IB-Induced Apoptosis

The pro-apoptotic effects of E-4-IB are multifaceted, culminating in the activation of the intrinsic, or mitochondrial, pathway of apoptosis. The key molecular events are initiated by the generation of reactive oxygen species (ROS) and the induction of DNA damage, which converge on critical signaling nodes that control cell fate.

Induction of Oxidative Stress and DNA Damage

A primary mechanism of action for many isothiocyanates is the induction of intracellular reactive oxygen species (ROS).[2] While direct studies on E-4-IB's ROS generation are still emerging, the downstream effects observed are consistent with an oxidative stress-mediated mechanism. This elevation in ROS can lead to significant DNA damage.[2] In response to E-4-IB treatment, tumor cells exhibit an increase in DNA double-strand breaks, a critical trigger for apoptosis.[3] This DNA damage response is a key initiating event in the pro-apoptotic signaling cascade.

Cell Cycle Arrest and Upregulation of Tumor Suppressors

The cellular response to E-4-IB-induced DNA damage involves the activation of key tumor suppressor proteins. Studies have shown that treatment with E-4-IB leads to an increase in the levels of p53, a critical regulator of the cell cycle and apoptosis.[3] This is often accompanied by the upregulation of p21(cip1/waf1), a cyclin-dependent kinase inhibitor that mediates cell cycle arrest, typically at the G2/M phase.[3] This cessation of cell cycle progression prevents the proliferation of damaged cells and provides a window for the apoptotic machinery to be engaged.

The Mitochondrial Pathway: The Point of No Return

The commitment to apoptosis in response to E-4-IB is largely orchestrated by the mitochondria. The accumulation of DNA damage and the activation of p53 converge on the Bcl-2 family of proteins, which are the primary regulators of mitochondrial outer membrane permeabilization. While direct evidence for E-4-IB's effect on individual Bcl-2 family members is still under investigation, the observed downstream events strongly suggest a shift in the balance towards pro-apoptotic members like Bax and Bak. This leads to a critical event: the dissipation of the mitochondrial membrane potential (ΔΨm).[3] The loss of ΔΨm is a hallmark of intrinsic apoptosis and precedes the release of pro-apoptotic factors from the mitochondrial intermembrane space.

Caspase Activation and Execution of Apoptosis

The release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome, a multi-protein complex that activates the initiator caspase, caspase-9. This, in turn, leads to the activation of executioner caspases, most notably caspase-3. Activated caspase-3 is responsible for the cleavage of a plethora of cellular substrates, including poly(ADP-ribose) polymerase (PARP).[3] The cleavage of PARP is a definitive marker of apoptosis and serves to prevent DNA repair and conserve energy for the apoptotic process. The widespread cleavage of cellular proteins by executioner caspases ultimately leads to the characteristic morphological changes of apoptosis and the orderly dismantling of the cell.

The following diagram illustrates the proposed signaling pathway for E-4-IB-induced apoptosis:

Caption: Experimental workflow for E-4-IB apoptosis studies.

Conclusion and Future Directions

Ethyl 4-isothiocyanatobutanoate has demonstrated considerable promise as a pro-apoptotic agent in preclinical cancer models. Its ability to induce oxidative stress, trigger DNA damage, and activate the mitochondrial apoptotic pathway underscores its potential as a therapeutic candidate. The detailed molecular mechanisms and experimental protocols provided in this guide offer a robust framework for researchers to further investigate E-4-IB and other novel isothiocyanates.

Future research should focus on elucidating the precise molecular targets of E-4-IB and its direct effects on the expression and activity of Bcl-2 family proteins. In vivo studies are also warranted to evaluate the efficacy, safety, and pharmacokinetic profile of E-4-IB in animal models of cancer. Furthermore, exploring combinatorial strategies, such as co-administration with other chemotherapeutic agents or targeted therapies, may reveal synergistic effects and provide new avenues for cancer treatment.

References

-

Bodo J, Jakubikova J, Chalupa I, Bartosova Z, Horakova K, Floch L, Sedlak J. Apoptotic effect of ethyl-4-isothiocyanatobutanoate is associated with DNA damage, proteasomal activity and induction of p53 and p21(cip1/waf1). Apoptosis. 2006 Jul;11(7):1299-310. URL: [Link]

-

Bodo J, Hunakova L, Kvasnicka P, Jakubikova J, Duraj J, Kasparkova J, Sedlak J. Sensitisation for cisplatin-induced apoptosis by isothiocyanate E-4IB leads to signalling pathways alterations. Br J Cancer. 2006 Nov 20;95(10):1348-53. URL: [Link]

-

Hunakova L, Bodo J, Kvasnicka P, Jakubikova J, Duraj J, Kasparkova J, Sedlak J. Isothiocyanate E-4IB induces MAPK activation, delayed cell cycle transition and apoptosis in HL-60 cells. J Appl Biomed. 2008;6(3):129-137. URL: [Link]

-

Simon HU, Haj-Yehia A, Levi-Schaffer F. Role of reactive oxygen species (ROS) in apoptosis induction. Apoptosis. 2000 Aug;5(5):415-8. URL: [Link]

-

Redza-Dutordoir M, Averill-Bates DA. Activation of apoptosis signalling pathways by reactive oxygen species. Biochim Biophys Acta. 2016 Oct;1863(12):2977-2992. URL: [Link]

-

Bodo J, Chovancova J, Hunakova L, Sedlak J. Enhanced sensitivity of human ovarian carcinoma cell lines A2780 and A2780/CP to the combination of cisplatin and synthetic isothiocyanate ethyl 4-isothiocyanatobutanoate. Neoplasma. 2005;52(6):510-6. URL: [Link]

Sources

- 1. Enhanced sensitivity of human ovarian carcinoma cell lines A2780 and A2780/CP to the combination of cisplatin and synthetic isothiocyanate ethyl 4-isothiocyanatobutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Generation of Reactive Oxygen Species during Apoptosis Induced by DNA-Damaging Agents and/or Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptotic effect of ethyl-4-isothiocyanatobutanoate is associated with DNA damage, proteasomal activity and induction of p53 and p21cip1/waf1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of Ethyl 4-isothiocyanatobutanoate: An In-Depth Technical Guide to its Immunomodulatory and Immunotoxic Effects

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Ethyl 4-isothiocyanatobutanoate (E-4IB) is a synthetic isothiocyanate that has garnered interest for its potential therapeutic properties, including anti-cancer activity. As with many bioactive compounds, its interaction with the immune system is a critical determinant of its overall physiological effect and therapeutic window. This technical guide provides a comprehensive analysis of the current understanding of E-4IB's effects on the immune system, delineating between its immunotoxic and potential immunomodulatory activities. Drawing on direct experimental evidence for E-4IB and leveraging the extensive knowledge base of analogous isothiocyanates, such as sulforaphane, this document aims to equip researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary to navigate the complex immunopharmacology of this compound. We will delve into established dose-dependent toxicities, explore potential mechanisms of action on key immune signaling pathways, and provide detailed protocols for future investigations.

Introduction: The Isothiocyanate Dichotomy

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. Many ITCs, famously derived from cruciferous vegetables, are recognized as potent chemopreventive agents.[1] Their biological activity is largely attributed to their electrophilic nature, allowing them to react with nucleophilic cellular targets, thereby modulating a variety of cellular processes. This reactivity, however, presents a classic pharmacological dichotomy: the same mechanisms that can produce therapeutic effects, such as inducing apoptosis in cancer cells, can also lead to toxicity in healthy tissues, including the immune system.

Ethyl 4-isothiocyanatobutanoate (E-4IB) is a synthetic ITC that has been investigated for its anti-proliferative effects. Understanding its immunological profile is paramount for its development as a potential therapeutic agent. This guide will first synthesize the direct evidence of E-4IB's immunotoxicity and then, by drawing parallels with the well-studied isothiocyanate sulforaphane, will explore the yet-uncharted territory of its potential immunomodulatory effects.

Established Immunotoxicity of Ethyl 4-isothiocyanatobutanoate

In vivo studies in rat models have provided the primary evidence for the immunotoxic potential of E-4IB. These effects are dose-dependent, with higher doses leading to more pronounced toxicity.

Systemic and Immune Organ Toxicity

Administration of E-4IB at medium to high doses (28 and 35 mg/kg body weight) in Wistar rats resulted in clear signs of systemic toxicity, including a reduction in body weight.[2] Crucially, these doses also led to a decrease in the weight of primary and secondary lymphoid organs, namely the thymus and spleen, as well as reduced bone marrow cellularity.[2][3] This indicates that E-4IB, at supraclinical doses, can directly impact the sites of immune cell development and maturation.

Hematological Profile Alterations

Consistent with the effects on lymphoid organs, E-4IB induces dose-dependent changes in the composition of peripheral blood leukocytes. A notable finding is a decrease in the percentage of lymphocytes and a concurrent increase in the percentage of polymorphonuclear leukocytes.[2] At the highest dose tested (35 mg/kg), a suppression of the total white blood cell count was observed.[2] In tumor-bearing Lewis rats, E-4IB administration also led to a decrease in erythrocyte count and hemoglobin levels, indicating a broader hematotoxic effect.[3]

Dose-Dependent Functional Immune Response

A key study in Wistar rats demonstrated a clear dose-response relationship for the immunotoxicity of E-4IB.[2] While the medium (28 mg/kg) and high (35 mg/kg) doses were toxic, the low dose (21 mg/kg) did not produce the same adverse effects on body and organ weight or blood cell counts.[2] Furthermore, at this low dose, key immune functions remained intact, including:

-

Primary antibody response to sheep erythrocytes

-

In vitro proliferative response of spleen lymphocytes to mitogens

-

Phagocytic activity of leukocytes[2]

This suggests the existence of a therapeutic window where the desired anti-proliferative effects might be achieved without significant immunosuppression. However, in tumor-bearing rats, even at 28 and 35 mg/kg, while there was a decrease in lymphoid organ weight, the functional parameters of phagocytic activity and lymphocyte proliferation were not significantly affected.[3] This discrepancy may be due to the underlying inflammatory state in the tumor-bearing model.

Table 1: Summary of In Vivo Immunotoxic Effects of Ethyl 4-isothiocyanatobutanoate in Rats

| Parameter | Species/Model | Doses | Observed Effects | Reference(s) |

| Body Weight | Wistar Rats | 28, 35 mg/kg | Decreased | [2] |

| Thymus Weight | Wistar Rats | 28, 35 mg/kg | Decreased | [2] |

| Lewis Rats (tumor-bearing) | 28, 35 mg/kg | Decreased | [3] | |

| Spleen Weight | Wistar Rats | 28, 35 mg/kg | Decreased | [2] |

| Lewis Rats (tumor-bearing) | 28, 35 mg/kg | Decreased | [3] | |

| Bone Marrow Cellularity | Wistar Rats | 28, 35 mg/kg | Decreased | [2] |

| White Blood Cell Count | Wistar Rats | 35 mg/kg | Suppressed | [2] |

| Lymphocyte Percentage | Wistar Rats | 28, 35 mg/kg | Decreased | [2] |

| Polymorphonuclear Leukocyte % | Wistar Rats | 28, 35 mg/kg | Increased | [2] |

| Erythrocyte & Hemoglobin | Lewis Rats (tumor-bearing) | 28, 35 mg/kg | Decreased | [3] |

| Immune Function (low dose) | Wistar Rats | 21 mg/kg | No significant changes in antibody response, lymphocyte proliferation, or phagocytosis | [2] |

The Untapped Potential: Immunomodulatory Effects of Ethyl 4-isothiocyanatobutanoate

While high doses of E-4IB are clearly immunotoxic, the lack of adverse immune effects at lower doses, coupled with the known immunomodulatory activities of other isothiocyanates, suggests that E-4IB may also possess beneficial immunomodulatory properties. The following sections outline the potential mechanisms and experimental approaches to investigate these effects, primarily drawing parallels with sulforaphane.

Postulated Mechanisms of Immunomodulation

The immunomodulatory effects of isothiocyanates are thought to be mediated through their interaction with key signaling pathways that regulate inflammation and cellular stress responses.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, driving the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4] Many isothiocyanates, including sulforaphane, have been shown to inhibit NF-κB activation.[5] This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.[4]

-

Hypothesis for E-4IB: At non-toxic concentrations, E-4IB may suppress the activation of the NF-κB pathway in immune cells such as macrophages and lymphocytes, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for transducing extracellular signals into cellular responses, including proliferation, differentiation, and inflammation.[6] The three major MAPK cascades are the ERK, JNK, and p38 pathways. Isothiocyanates have been shown to modulate MAPK signaling, although the effects can be cell-type and stimulus-dependent. Some studies show inhibition of p38 and JNK phosphorylation, which are often associated with inflammatory responses.[7]

-

Hypothesis for E-4IB: E-4IB may selectively inhibit the phosphorylation of p38 and JNK MAPKs in response to inflammatory stimuli, thereby contributing to an anti-inflammatory effect.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress.[8] Isothiocyanates are potent activators of the Nrf2 pathway.[9] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Electrophilic compounds like ITCs can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[10] There is significant crosstalk between the Nrf2 and NF-κB pathways, with Nrf2 activation often leading to the suppression of NF-κB-mediated inflammation.[10]

-

Hypothesis for E-4IB: E-4IB is likely an activator of the Nrf2 pathway. This activation would lead to the upregulation of antioxidant and cytoprotective enzymes, which in turn could mitigate inflammatory responses by suppressing the NF-κB pathway.

Caption: Postulated signaling pathways modulated by E-4IB.

Potential Effects on Key Immune Cell Types

Macrophages are key players in both innate and adaptive immunity, and their functional phenotype can be broadly categorized as pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2). Sulforaphane has been shown to promote the polarization of macrophages from an M1 to an M2 phenotype, thereby reducing inflammation.[11] This is often accompanied by a decrease in the production of M1-associated cytokines (e.g., TNF-α, IL-12) and an increase in M2-associated markers.[11]

-

Hypothesis for E-4IB: E-4IB may influence macrophage polarization, favoring an M2 phenotype, which would be beneficial in inflammatory conditions.

T-cell activation and differentiation are critical for adaptive immune responses. Sulforaphane has been shown to inhibit T-cell activation and proliferation, which can be beneficial in autoimmune diseases but potentially detrimental in the context of anti-cancer immunity.[8] This effect is often linked to the depletion of intracellular glutathione and an increase in reactive oxygen species (ROS) in T-cells.[8]

-

Hypothesis for E-4IB: The effect of E-4IB on T-cells is likely to be concentration-dependent. Low, non-toxic doses may modulate T-cell differentiation, for instance by suppressing pro-inflammatory Th1 and Th17 responses, while higher concentrations could be inhibitory.

Experimental Protocols for Elucidating the Immunomodulatory Profile of E-4IB

To systematically investigate the hypothesized immunomodulatory effects of E-4IB, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

-

Objective: To determine the non-toxic concentration range of E-4IB in various immune cell types.

-

Protocol:

-

Culture primary human or murine immune cells (e.g., peripheral blood mononuclear cells (PBMCs), bone marrow-derived macrophages (BMDMs), or cell lines like RAW 264.7) in appropriate media.

-

Treat cells with a range of E-4IB concentrations for 24-72 hours.

-

Assess cell viability using a standard MTT or MTS assay, and cytotoxicity using an LDH release assay.

-

Determine the IC50 (half-maximal inhibitory concentration) and select non-toxic concentrations for subsequent functional assays.

-

-

Objective: To measure the effect of E-4IB on the production of pro- and anti-inflammatory cytokines.

-

Protocol:

-

Culture macrophages or PBMCs and pre-treat with non-toxic concentrations of E-4IB for 1-2 hours.

-

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

-

After 24 hours, collect the cell culture supernatants.

-

Quantify the levels of key cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) using ELISA or a multiplex bead array.

-

-

Objective: To determine if E-4IB inhibits the activation of NF-κB and MAPK pathways.

-

Protocol:

-

Pre-treat immune cells with E-4IB and then stimulate with LPS for a short duration (e.g., 15-60 minutes).

-

Lyse the cells and prepare protein extracts.

-

Perform Western blotting to detect the phosphorylated forms of key signaling proteins (e.g., p-p65, p-IκBα, p-p38, p-JNK).

-

To assess NF-κB nuclear translocation, perform immunofluorescence staining for the p65 subunit or a nuclear/cytoplasmic fractionation followed by Western blotting.

-

-

Objective: To determine if E-4IB activates the Nrf2 antioxidant response pathway.

-

Protocol:

-

Treat cells with E-4IB for various time points.

-

Perform Western blotting on nuclear and cytoplasmic extracts to assess Nrf2 translocation.

-

Use quantitative real-time PCR (qRT-PCR) to measure the gene expression of Nrf2 target genes such as HMOX1 (for HO-1) and NQO1.

-

Measure the enzymatic activity of NQO1.

-

Caption: In vitro experimental workflow for assessing E-4IB immunomodulation.

In Vivo Models

For in vivo assessment, rodent models of inflammation are appropriate. The choice of model will depend on the specific therapeutic area of interest.

-

Objective: To evaluate the anti-inflammatory effects of E-4IB in a model of acute systemic inflammation.

-

Protocol:

-

Administer E-4IB to mice or rats at a range of non-toxic doses.

-

After a set pre-treatment time, induce systemic inflammation by intraperitoneal injection of LPS.

-

After a few hours, collect blood and tissues.

-

Measure serum cytokine levels (e.g., TNF-α, IL-6) and assess inflammatory cell infiltration in tissues like the lung and liver via histology.

-

Conclusion and Future Directions

Ethyl 4-isothiocyanatobutanoate presents a complex immunological profile that warrants careful and systematic investigation. The current evidence clearly defines its dose-dependent immunotoxicity, characterized by adverse effects on immune organs and hematological parameters at higher concentrations. However, the absence of these effects at lower doses opens a promising avenue for exploring its potential immunomodulatory properties.

By leveraging the extensive knowledge of other isothiocyanates like sulforaphane, we can hypothesize that E-4IB may exert anti-inflammatory effects through the modulation of key signaling pathways, including NF-κB, MAPK, and Nrf2. Future research should focus on validating these hypotheses through the rigorous in vitro and in vivo experimental protocols outlined in this guide. A thorough understanding of the concentration-dependent effects of E-4IB on specific immune cell populations and their functions will be critical for determining its therapeutic potential and establishing a safe and effective dosing strategy. The dual nature of E-4IB's interaction with the immune system underscores a fundamental principle in pharmacology: the dose makes the poison, but it may also make the remedy.

References

-

Mokhtari, R. B., et al. (2024). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. International Journal of Molecular Sciences, 25(5), 2788. [Link]

-

Ujhazy, E., et al. (2001). Immunotoxicity of ethyl-4-isothiocyanatobutanoate in male Wistar rats. Toxicology, 162(1), 59-67. [Link]

-

Ujhazy, E., et al. (2003). Immunotoxic and cancerostatic effects of ethyl-4-isothiocyanatobutanoate in female Lewis rats with implanted fibrosarcoma. Neoplasma, 50(5), 346-351. [Link]

-

Wagner, A. E., et al. (2012). Anti-inflammatory potential of allyl-isothiocyanate–role of Nrf2, NF-κB and microRNA-155. Journal of Cellular and Molecular Medicine, 16(4), 836-846. [Link]

-

Nair, S., et al. (2014). Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin. Chemical Research in Toxicology, 27(12), 2108-2116. [Link]

-

Greco, T., et al. (2018). Sulforaphane Inhibits Inflammatory Responses of Primary Human T-Cells by Increasing ROS and Depleting Glutathione. Frontiers in Immunology, 9, 2584. [Link]

-

López-Sánchez, N., et al. (2024). Protective Effects of Sulforaphane Preventing Inflammation and Oxidative Stress to Enhance Metabolic Health: A Narrative Review. Nutrients, 16(5), 652. [Link]

-

Liang, J., et al. (2018). Sulforaphane Inhibits Inflammatory Responses of Primary Human T-Cells by Increasing ROS and Depleting Glutathione. Frontiers in Immunology, 9, 2584. [Link]

-

Al-Sammarraie, S. W., et al. (2024). The Immunomodulatory Effects of Sulforaphane in Exercise-Induced Inflammation and Oxidative Stress: A Prospective Nutraceutical. International Journal of Molecular Sciences, 25(3), 1790. [Link]

-

Manesh, C., & Kuttan, G. (2003). Immunomodulatory activity of Sulforaphane, a naturally occurring isothiocyanate from broccoli (Brassica oleracea). Phytomedicine, 10(6-7), 503-509. [Link]

-

Wang, G., et al. (2020). Sulforaphane Promotes Dendritic Cell Stimulatory Capacity Through Modulation of Regulatory Molecules, JAK/STAT3- and MicroRNA-Signaling. Frontiers in Immunology, 11, 599. [Link]

-

Georgiev, M. I., et al. (2021). Sulforaphane – a Potent Immunomodulator, Widely Available, Yet Underutilized. Auctores, 4(1), 1-10. [Link]

-

Guerrero-Beltrán, C. E., et al. (2022). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 27(19), 6590. [Link]

-

Fernandez-Prades, S., et al. (2023). Sulforaphane Reduces the Chronic Inflammatory Immune Response of Human Dendritic Cells. International Journal of Molecular Sciences, 24(15), 12301. [Link]

-

Abba, E., et al. (2005). MAPK and PI3K signalling pathways in isothiocyanates-induced gene expression, G2/M arrest and apoptosis. Cancer Research, 65(8 Supplement), 267. [Link]

-

Sestili, P., et al. (2024). Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. Molecules, 29(3), 693. [Link]

-

Lee, J. Y., et al. (2011). Anti-NF-κB and anti-inflammatory activities of synthetic isothiocyanates: Effect of chemical structures and cellular signaling. Food and Chemical Toxicology, 49(10), 2584-2591. [Link]

-

Eren, E., et al. (2018). Sulforaphane Inhibits Lipopolysaccharide-Induced Inflammation, Cytotoxicity, Oxidative Stress, and miR-155 Expression and Switches to Mox Phenotype through Activating Extracellular Signal-Regulated Kinase 1/2–Nuclear Factor Erythroid 2-Related Factor 2/Antioxidant Response Element Pathway in Murine Microglial Cells. Frontiers in Immunology, 9, 41. [Link]

-

Al-Sammarraie, S. W., et al. (2024). The Immunomodulatory Effects of Sulforaphane in Exercise-Induced Inflammation and Oxidative Stress: A Prospective Nutraceutical. International Journal of Molecular Sciences, 25(3), 1790. [Link]

-

Fragoso, Y. D., et al. (2013). Clinical and Experimental Immunomodulation. Journal of Immunology Research, 2013, 1-2. [Link]

-

Wang, G., et al. (2020). Sulforaphane Promotes Dendritic Cell Stimulatory Capacity Through Modulation of Regulatory Molecules, JAK/STAT3- and MicroRNA-Signaling. Frontiers in Immunology, 11, 599. [Link]

-

Georgiev, M. I., et al. (2021). Sulforaphane – a Potent Immunomodulator, Widely Available, Yet Underutilized. Auctores, 4(1), 1-10. [Link]

-

Hruba, L., et al. (1998). Immunotoxic Effects of Carbon Tetrachloride--The Effect on Morphology and Function of the Immune System in Mice. Immunopharmacology and Immunotoxicology, 20(2), 231-247. [Link]

-

Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]

-

Liu, H., et al. (2024). Sulforaphane Regulates Macrophage M1/M2 Polarization to Attenuate Macrophage-induced Caco-2 Cell Injury in an Inflammatory Environment. Iranian Journal of Immunology, 21(1), 1-11. [Link]

-

Ruhee, R. T., & Suzuki, K. (2020). The role of Nrf2 in the regulation of exercise-induced inflammation and oxidative stress. Antioxidants, 9(1), 41. [Link]

-

Fragoso, Y. D., et al. (2013). Clinical and Experimental Immunomodulation. Journal of Immunology Research, 2013, 1-2. [Link]

-

Ruhee, R. T., & Suzuki, K. (2020). Sulforaphane Protects Cells against Lipopolysaccharide-Stimulated Inflammation in Murine Macrophages. Antioxidants, 9(1), 41. [Link]

-

Singh, A., & Sharma, S. (2021). Prospects of Novel and Repurposed Immunomodulatory Drugs against Acute Respiratory Distress Syndrome (ARDS) Associated with COVID-19 Disease. Molecules, 26(11), 3192. [Link]

-

Zhang, H., & Meadows, G. G. (2015). Chronic alcohol consumption perturbs the balance between thymus-derived and bone marrow-derived natural killer cells in the spleen. Alcoholism, Clinical and Experimental Research, 39(11), 2159-2168. [Link]

-

Gábelová, A., et al. (2006). Isothiocyanate E-4IB induces MAPK activation, delayed cell cycle transition and apoptosis. Cell Biology International, 30(4), 336-345. [Link]

-

Fragoso, Y. D., et al. (2017). Clinical and Experimental Immunomodulation 2016. Journal of Immunology Research, 2017, 1-2. [Link]

-

McKallip, R. J., et al. (2002). Delta(9)-tetrahydrocannabinol-induced apoptosis in the thymus and spleen as a mechanism of immunosuppression in vitro and in vivo. The Journal of Pharmacology and Experimental Therapeutics, 302(2), 451-465. [Link]

-

Fernandez-Prades, S., et al. (2023). Sulforaphane Reduces the Chronic Inflammatory Immune Response of Human Dendritic Cells. International Journal of Molecular Sciences, 24(15), 12301. [Link]

-

Eren, E., et al. (2018). Sulforaphane Inhibits Lipopolysaccharide-Induced Inflammation, Cytotoxicity, Oxidative Stress, and miR-155 Expression and Switches to Mox Phenotype through Activating Extracellular Signal-Regulated Kinase 1/2–Nuclear Factor Erythroid 2-Related Factor 2/Antioxidant Response Element Pathway in Murine Microglial Cells. Frontiers in Immunology, 9, 41. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Immunotoxicity of ethyl-4-isothiocyanatobutanoate in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunotoxic and cancerostatic effects of ethyl-4-isothiocyanatobutanoate in female Lewis rats with implanted fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential of Sulforaphane as a Natural Immune System Enhancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sulforaphane Regulates Macrophage M1/M2 Polarization to Attenuate Macrophage-induced Caco-2 Cell Injury in an Inflammatory Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Discovery and Development of Ethyl 4-isothiocyanatobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early discovery, synthesis, characterization, and initial biological evaluation of Ethyl 4-isothiocyanatobutanoate (E-4IB), a synthetic organosulfur compound belonging to the isothiocyanate class. Isothiocyanates are well-regarded for their diverse biological activities, and E-4IB has emerged as a subject of interest in cancer research. This document details the foundational synthetic methodologies, physicochemical properties, and early investigations into its bioactivity, offering a critical resource for researchers engaged in the exploration of isothiocyanates for therapeutic applications.

Introduction: The Emergence of Synthetic Isothiocyanates in Drug Discovery

Isothiocyanates (ITCs) are a class of organic compounds characterized by the functional group -N=C=S.[1] While many ITCs are naturally occurring, particularly in cruciferous vegetables, and have been studied for their chemopreventive properties, synthetic analogues offer the potential for tailored pharmacological profiles.[1][2] The electrophilic carbon atom of the isothiocyanate moiety readily reacts with nucleophiles, such as the thiol groups of cysteine residues in proteins, leading to the modulation of various cellular pathways.[1] This reactivity forms the basis of their biological effects, which include anti-inflammatory, antimicrobial, and anticancer activities.[1]

The development of synthetic isothiocyanates like Ethyl 4-isothiocyanatobutanoate allows for the systematic exploration of structure-activity relationships, optimizing for potency, selectivity, and pharmacokinetic properties. E-4IB, a derivative of gamma-aminobutyric acid (GABA), represents a strategic design to combine the reactive isothiocyanate warhead with a flexible aliphatic chain and an ester group, potentially influencing its cellular uptake, distribution, and target engagement.[2]

Synthesis and Structural Elucidation

Retrosynthetic Analysis and Proposed Synthetic Pathway

The most common and direct approach to the synthesis of alkyl isothiocyanates is from the corresponding primary amine.[1] Therefore, the logical precursor to Ethyl 4-isothiocyanatobutanoate is Ethyl 4-aminobutanoate. This primary amine can be converted to the isothiocyanate through reaction with a thiocarbonyl transfer reagent.

Figure 1: Retrosynthetic analysis and proposed forward synthesis of Ethyl 4-isothiocyanatobutanoate.

Experimental Protocol: Synthesis from Ethyl 4-aminobutanoate Hydrochloride

The following protocol is a representative method based on established procedures for isothiocyanate synthesis.

Materials:

-

Ethyl 4-aminobutanoate hydrochloride

-

Triethylamine (Et₃N)

-

Carbon disulfide (CS₂)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Step-by-Step Methodology:

-

Free Base Generation: In a round-bottom flask, suspend Ethyl 4-aminobutanoate hydrochloride in dichloromethane. Cool the suspension in an ice bath.

-

Add triethylamine dropwise to the stirred suspension. The triethylamine acts as a base to neutralize the hydrochloride salt and liberate the free primary amine.

-

Dithiocarbamate Formation: To the resulting solution of the free amine, add carbon disulfide dropwise while maintaining the cold temperature. The reaction between the amine and carbon disulfide forms a dithiocarbamate intermediate.[3]

-

Isothiocyanate Formation: The dithiocarbamate is then typically treated with a desulfurizing agent. In some one-pot procedures using triethylamine, the reaction can proceed to the isothiocyanate, although this may require elevated temperatures or a coupling agent.[1] A common laboratory-scale method involves the use of a reagent like tosyl chloride or a carbodiimide to facilitate the elimination of H₂S.

-

Work-up and Purification: After the reaction is complete, the mixture is washed with water and brine to remove salts and water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield pure Ethyl 4-isothiocyanatobutanoate.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized Ethyl 4-isothiocyanatobutanoate must be confirmed through rigorous analytical techniques.

Table 1: Physicochemical Properties of Ethyl 4-isothiocyanatobutanoate

| Property | Value | Source |

| CAS Number | 17126-65-7 | [4] |

| Molecular Formula | C₇H₁₁NO₂S | [4] |

| Molecular Weight | 173.23 g/mol | [4] |

| Boiling Point (Predicted) | 581.80 K | [4] |

| LogP (Predicted) | 1.433 | [4] |

| Water Solubility (Predicted) | -1.55 (log10 mol/L) | [4] |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The ethyl group will exhibit a triplet and a quartet. The three methylene groups of the butanoate chain will appear as multiplets, with their chemical shifts influenced by their proximity to the ester and isothiocyanate groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each of the seven unique carbon atoms. The isothiocyanate carbon (-N=C =S) will have a characteristic chemical shift in the range of 120-140 ppm. The carbonyl carbon of the ester will appear further downfield, typically around 170 ppm. The remaining aliphatic carbons will be observed in the upfield region of the spectrum.

-

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band in the region of 2000-2200 cm⁻¹ is characteristic of the asymmetric stretching vibration of the -N=C=S group. A strong absorption around 1730 cm⁻¹ will correspond to the C=O stretching of the ester group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of Ethyl 4-isothiocyanatobutanoate.

Early Development and Biological Investigations

Following its initial synthesis, Ethyl 4-isothiocyanatobutanoate (E-4IB) was investigated for its potential as a therapeutic agent, with a primary focus on its anticancer properties.

Rationale for Development: Anticancer and Immunomodulatory Potential

The interest in E-4IB stems from the well-documented anticancer activities of other isothiocyanates.[5] These compounds are known to induce apoptosis, inhibit cell proliferation, and modulate inflammatory pathways in cancer cells.[5] Early studies on E-4IB aimed to determine if this synthetic derivative possessed similar or enhanced biological effects.

Early In Vitro and In Vivo Studies

Initial biological evaluations of E-4IB focused on its effects on cancer cell lines and in animal models.

-

Antiproliferative and Apoptotic Effects: Studies demonstrated that E-4IB exhibits antiproliferative activity in various cancer cell lines. The proposed mechanism involves the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer.

-

Immunotoxicity Studies: As with any potential therapeutic agent, the safety profile of E-4IB was a critical area of investigation. Immunotoxicity studies in rats were conducted to assess the impact of E-4IB on the immune system. These studies found that at higher doses, E-4IB could lead to a decrease in the weight of the spleen and thymus, as well as alterations in white blood cell populations.[5] However, at lower, potentially therapeutic doses, the compound was found to be non-immunotoxic.[5]

Figure 2: Overview of the early biological evaluation of Ethyl 4-isothiocyanatobutanoate.

Conclusion and Future Directions

The early discovery and development of Ethyl 4-isothiocyanatobutanoate have established it as a synthetic isothiocyanate with noteworthy biological activity. Its straightforward synthesis from readily available starting materials and its demonstrated antiproliferative effects in preclinical models underscore its potential as a lead compound for further optimization in cancer drug discovery.

Future research should focus on several key areas:

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by E-4IB is crucial for understanding its anticancer effects.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the alkyl chain length, the ester group, and the aromatic substitution (if any) could lead to the discovery of analogues with improved potency and selectivity.

-

Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of E-4IB are necessary to assess its drug-like properties and to guide dosing regimens in further preclinical and potential clinical studies.

-

Combination Therapies: Investigating the synergistic effects of E-4IB with existing chemotherapeutic agents could reveal novel treatment strategies with enhanced efficacy and reduced toxicity.

References

-

Ujhazy, E., Mach, M., Dubravsky, J., & Balazova, M. (2002). Immunotoxicity of ethyl-4-isothiocyanatobutanoate in male Wistar rats. Toxicology, 171(2-3), 103-109. [Link]

-

PubChem. (n.d.). Ethyl isothiocyanatoformate. National Center for Biotechnology Information. Retrieved from [Link]

-

Mourad, F. G., & Al-Mourabit, A. (2008). Triethylamine-catalyzed one-pot synthesis of trithiocarbonates from carbon disulfide, thiols, and alkyl halides in water. Monatshefte für Chemie - Chemical Monthly, 139(6), 673-676. [Link]

-

Sedlak, J., Jakubikova, J., & Horakova, K. (2002). Immunotoxic and cancerostatic effects of ethyl-4-isothiocyanatobutanoate in female Lewis rats with implanted fibrosarcoma. Neoplasma, 49(6), 395-400. [Link]

-

Floch, L., Kuban, J., Gogova, A., Jakubik, T., & Pronayova, N. (1998). ChemInform Abstract: Synthesis of Ethyl 4‐Isothiocyanatobutanoate Derivatives. ChemInform, 29(27). [Link]

-

Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820. [Link]

-

Yeager, A. R., & Finney, N. S. (2018). Synthesis of Isothiocyanates: An Update. Synthesis, 50(15), 2857-2877. [Link]

-

Cheméo. (n.d.). Ethyl 4-isothiocyanatobutyrate. Retrieved from [Link]

-

Zhang, L., & Li, Z. (2015). A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. Research on Chemical Intermediates, 41(11), 8431-8438. [Link]

-

Maeda, B., & Murakami, K. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

NIST. (n.d.). Ethyl 4-bromobutyrate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the infrared spectrum of ethyl ethanoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-amino-4-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-iodobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Ethyl formate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

-

ChemRxiv. (n.d.). Reactivity Studies of Thiophosgene and its Halo Versions towards Diazo Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrum of Ethyl iso-allocholate (RT- 29.081 min.). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (n.d.). Reactions of Carbon Disulfide with N-Nucleophiles. Retrieved from [Link]

Sources

Methodological & Application

In Vitro Experimental Protocols for Ethyl 4-isothiocyanatobutanoate: A Guide for Preclinical Research

Introduction: Unveiling the Potential of Ethyl 4-isothiocyanatobutanoate

Ethyl 4-isothiocyanatobutanoate (E-4IB), a synthetic derivative of gamma-aminobutyric acid (GABA), is an emerging isothiocyanate with demonstrated preclinical anti-cancer properties.[1] Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds recognized for their chemopreventive and therapeutic potential.[1][2] E-4IB distinguishes itself through its activity in inducing cell cycle arrest, DNA damage, and apoptosis in cancer cells, making it a compound of significant interest for drug development professionals.[3]

This comprehensive guide provides detailed in vitro experimental protocols to empower researchers in the systematic evaluation of E-4IB's biological activities. The methodologies outlined herein are designed to be self-validating, incorporating essential controls and providing a framework for robust data generation and interpretation.

Core Biological Activities & Corresponding In Vitro Assays

Based on current literature, the primary in vitro activities of E-4IB revolve around its cytotoxic and apoptotic effects.[3] The following sections detail the protocols to investigate these key mechanisms.

Assessment of Cytotoxicity

A fundamental first step in characterizing the anti-cancer potential of E-4IB is to determine its cytotoxic effects on various cancer cell lines. This is crucial for establishing dose-response relationships and selecting appropriate concentrations for subsequent mechanistic studies.[4]

Recommended Cell Lines:

-

TK6: Mismatch repair-proficient human lymphoblastoid cell line.[3]

-

MT1: Mismatch repair-deficient human lymphoblastoid cell line.[3]

-

Other relevant cancer cell lines (e.g., prostate, breast, colon) to explore the broader anti-cancer spectrum.

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of viable cells and is a widely used method for assessing cytotoxicity.

Materials:

-

Ethyl 4-isothiocyanatobutanoate (E-4IB)

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of E-4IB in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v). Replace the medium in the wells with 100 µL of medium containing various concentrations of E-4IB or vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of E-4IB that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of E-4IB on TK6 and MT1 Cells

| Cell Line | IC50 Value (µM) | Reference |

| TK6 | ~4 µM | [3] |

| MT1 | ~8 µM | [3] |

Investigation of Apoptosis Induction

E-4IB has been shown to induce apoptosis, a form of programmed cell death crucial for its anti-cancer activity.[3] Several assays can be employed to quantify and characterize the apoptotic process.

Protocol: Flow Cytometric Analysis of Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

E-4IB

-

Cancer cell lines

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with E-4IB at concentrations around the IC50 value for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Protocol: Western Blot Analysis of Apoptosis-Related Proteins

This technique allows for the detection of key proteins involved in the apoptotic cascade.

Key Proteins to Analyze:

-

PARP (Poly (ADP-ribose) polymerase): Cleavage of PARP is a hallmark of apoptosis.[3]

-

Caspases: Executioner caspases like Caspase-3 are activated during apoptosis.

-

Bcl-2 family proteins: Assess the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

Procedure:

-

Protein Extraction: Treat cells with E-4IB, harvest, and lyse to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the target proteins.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

Cell Cycle Analysis

E-4IB is known to induce G2/M cell cycle arrest.[3] Flow cytometry is the standard method for analyzing cell cycle distribution.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Materials:

-

E-4IB

-

Cancer cell lines

-

PBS

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with E-4IB for the desired time, harvest, and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be quantified.

Mechanistic Insights: DNA Damage and Protein Expression

E-4IB induces DNA double-strand breaks, a critical event that can trigger apoptosis.[3]

Protocol: Detection of DNA Double-Strand Breaks (γ-H2AX Staining)

The phosphorylation of histone H2AX (γ-H2AX) is an early marker of DNA double-strand breaks.

Method: Flow cytometry or immunofluorescence microscopy.

Procedure (Flow Cytometry):

-

Treat cells with E-4IB.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against phospho-histone H2A.X.

-

Incubate with a fluorescently labeled secondary antibody.

-

Analyze the fluorescence intensity by flow cytometry.

Protocol: Western Blot for Key Signaling Proteins

Investigate the effect of E-4IB on proteins involved in DNA damage response and cell cycle regulation.

Key Targets:

-

p53: A tumor suppressor protein that is often activated in response to DNA damage.[3]

-

p21cip1/waf1: A cyclin-dependent kinase inhibitor that can mediate cell cycle arrest.[3]

-

Phospho-histone H3: A marker for cells in mitosis.[3]

The procedure is similar to the Western Blot protocol described for apoptosis-related proteins.

Experimental Workflow and Signaling Pathway Visualization

To aid in the conceptualization of the experimental design and the underlying biological processes, the following diagrams are provided.

Caption: General experimental workflow for in vitro evaluation of E-4IB.

Caption: Proposed signaling pathway for E-4IB-induced apoptosis.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental findings, the following points are critical:

-